LogP Differentiation: 2,5-Difluoro-3-formylbenzoic acid Exhibits 0.87 Log Units Lower Lipophilicity Than Its 4-Formyl Regioisomer
The target compound 2,5-difluoro-3-formylbenzoic acid (CAS 2167760-60-1) has a computed LogP of 1.4755, as reported on its Chemscene product specification sheet . Its direct regioisomer 2,5-difluoro-4-formylbenzoic acid (CAS 1890953-67-9) has a reported LogP of 2.35 . This represents a difference of 0.87 log units, which corresponds to an approximately 7.4-fold lower octanol-water partition coefficient for the target compound. The 2,6-difluoro-3-formyl regioisomer (CAS 1500192-09-5) diverges even further with an XLogP3 of 1.1 , confirming that the 2,5-difluoro-3-formyl substitution pattern occupies a distinct lipophilicity space not achievable by simple regioisomer substitution.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.4755 (2,5-difluoro-3-formylbenzoic acid) |
| Comparator Or Baseline | Comparator 1: 2,5-difluoro-4-formylbenzoic acid, LogP = 2.35; Comparator 2: 2,6-difluoro-3-formylbenzoic acid, XLogP3 = 1.1 |
| Quantified Difference | ΔLogP = -0.87 vs. 4-formyl regioisomer; ΔLogP = +0.38 vs. 2,6-difluoro-3-formyl regioisomer |
| Conditions | Computed/predicted LogP values from vendor technical datasheets (Chemscene, ChemSrc, BOC Sciences) |
Why This Matters
A LogP difference of 0.87 units translates to a ~7.4-fold difference in partition coefficient, directly impacting the membrane permeability, oral bioavailability, and metabolic stability of any drug candidate derived from this building block—making regioisomeric substitution a high-risk decision in medicinal chemistry programs.
